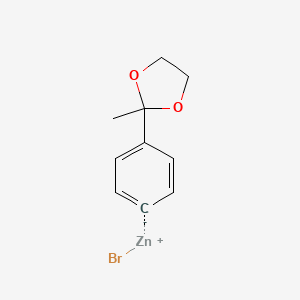
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and selectivity. This particular compound features a phenyl ring substituted with a 2-methyl-1,3-dioxolane moiety, bonded to a zinc bromide group. The solvent, THF, is a common choice for organometallic reactions due to its ability to stabilize reactive intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide typically involves the reaction of a halogenated precursor with zinc in the presence of a suitable solvent. One common method is the reaction of 4-bromo-2-methyl-1,3-dioxolane with zinc powder in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and inert atmosphere conditions. The purity of reagents and solvents is crucial to ensure high yield and quality of the final product. The reaction mixture is typically filtered to remove any unreacted zinc and by-products, followed by purification steps such as distillation or crystallization.
化学反应分析
Types of Reactions
(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides or pseudohalides.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and pseudohalides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent, but other ethers or polar aprotic solvents can also be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction with an aryl halide, the major product would be a biaryl compound.
科学研究应用
Chemistry
In chemistry, (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology and Medicine
While direct applications in biology and medicine are less common, the compound can be used in the synthesis of biologically active molecules. Its role in forming carbon-carbon bonds makes it a useful tool in medicinal chemistry for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its ability to form stable carbon-carbon bonds is leveraged in the synthesis of polymers, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
(4-bromophenyl)zinc bromide: Similar structure but lacks the 2-methyl-1,3-dioxolane moiety.
(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide: A Grignard reagent with similar reactivity but different metal center.
(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)lithium: Another organometallic compound with lithium instead of zinc.
Uniqueness
The presence of the 2-methyl-1,3-dioxolane moiety in (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide provides unique reactivity and selectivity compared to other organozinc compounds. This structural feature can influence the compound’s stability, solubility, and reactivity in various chemical reactions.
属性
分子式 |
C10H11BrO2Zn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2-methyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H11O2.BrH.Zn/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
UPJGLMVFCGYYSM-UHFFFAOYSA-M |
规范 SMILES |
CC1(OCCO1)C2=CC=[C-]C=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


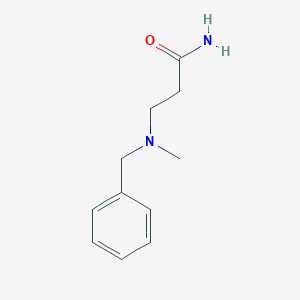
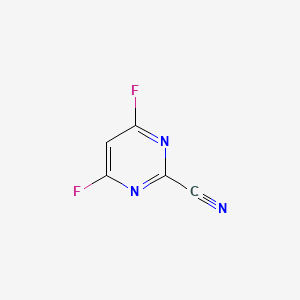
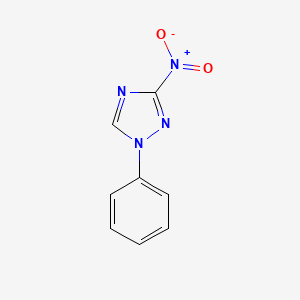
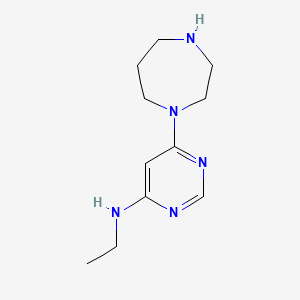
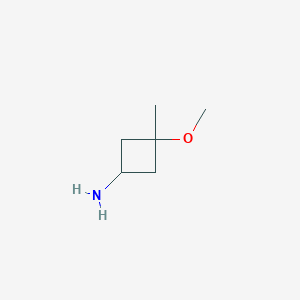
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
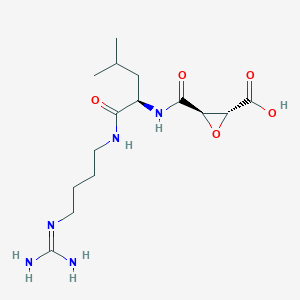


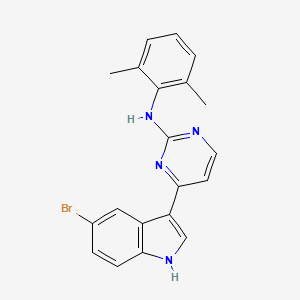

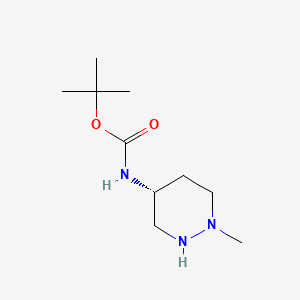
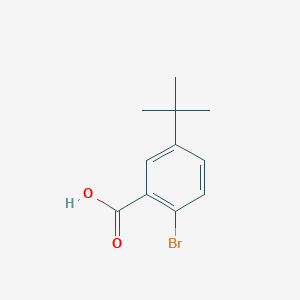
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
